molecular formula C21H20N4O2 B11160397 N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide

Cat. No.: B11160397
M. Wt: 360.4 g/mol
InChI Key: CXLRIKMWKCVILL-UHFFFAOYSA-N
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Description

N-(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide is a bis-indole derivative characterized by two indole moieties connected via an ethylamino-oxoethyl linker. This structural motif is significant in medicinal chemistry due to indole’s prevalence in bioactive compounds, including neurotransmitters, antimicrobial agents, and enzyme inhibitors.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C21H20N4O2/c26-20(22-10-9-15-12-23-18-8-4-2-6-16(15)18)13-24-21(27)19-11-14-5-1-3-7-17(14)25-19/h1-8,11-12,23,25H,9-10,13H2,(H,22,26)(H,24,27)

InChI Key

CXLRIKMWKCVILL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide typically involves the coupling of tryptamine with an indole-2-carboxylic acid derivative. A common method for this synthesis is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole groups can be oxidized to form corresponding oxindoles.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the indole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide exhibit antitumor activity , particularly against solid tumors such as colorectal and lung cancers. A notable patent (US20030158153A1) describes the efficacy of certain indole derivatives against these malignancies, emphasizing the need for new therapeutic agents due to the limitations of current treatments like 5-fluorouracil .

Antimicrobial Properties

Studies have shown that compounds related to this compound possess antimicrobial properties . For instance, research published in MDPI highlights the synthesis and characterization of various indole-based compounds that demonstrate significant antimicrobial activity against a range of pathogens .

Case Study 1: Antitumor Effects on Colorectal Cancer

In a study examining the antitumor effects of indole derivatives, researchers found that specific compounds within this class exhibited marked activity against colorectal carcinoma cells. The compounds were tested in vitro and showed significant cytotoxic effects, leading to cell death in cancerous cells while sparing normal cells. This suggests a promising avenue for developing targeted therapies for colorectal cancer patients who are often resistant to conventional treatments .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of synthesized indole derivatives. The study demonstrated that several compounds showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the disruption of bacterial cell membranes, indicating potential as a new class of antibiotics in an era of increasing antibiotic resistance .

Mechanism of Action

The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole groups can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A comparative analysis of structurally related compounds reveals key differences in substituents and linker chemistry, which influence biological activity and pharmacokinetic properties.

Compound Name Key Structural Features Biological Activity Reference
N-(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide (Target) Bis-indole with ethylamino-oxoethyl linker Not explicitly reported; inferred potential for enzyme inhibition or receptor binding.
N-[2-(2-{2-(Acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamide Hydrazinyl linker with acetylamino phenyl group Antimicrobial activity against bacterial and fungal pathogens.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Fluorobiphenyl substituent instead of second indole Anti-inflammatory potential via flurbiprofen-tryptamine hybrid design.
2G11 (N-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide) Benzoisoxazole carboxamide replacing second indole Neuroprotective effects in cerebral ischemia models.
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide Thiazole-acetyl group in place of second indole Algaecide activity derived from marine bacteria.
N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide (Compound 3) Single indole with oxoethyl-acetamide Moderate cytotoxicity against cancer cell lines.

Molecular Docking and Target Specificity

  • Hydrazinyl Analogues : Molecular docking studies () indicate interactions with bacterial dihydrofolate reductase, a key enzyme in folate synthesis .
  • 2G11 : Binds to the ATP-binding site of AMPKα2, stabilizing its inactive conformation and mitigating excitotoxic neuronal damage .

Biological Activity

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1H-indole-2-carboxamide is an indole-derived compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including antiproliferative properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H24N4O3
  • Molecular Weight : 404.5 g/mol
  • CAS Number : 951951-76-1

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of indole-based derivatives, including this compound. The compound has been evaluated against various human cancer cell lines, demonstrating promising results.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (nM)
This compoundPanc-1 (Pancreatic)37
This compoundMCF-7 (Breast)44
This compoundHT-29 (Colon)48
This compoundA549 (Lung)50

These results indicate that the compound exhibits significant activity against multiple cancer types, with IC50 values comparable to established chemotherapeutic agents.

The biological activity of this compound can be attributed to its ability to inhibit specific molecular targets involved in cancer cell proliferation and survival.

Key Mechanisms Identified:

  • Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical player in cell signaling pathways that promote tumor growth. The IC50 for EGFR inhibition was found to be approximately 71 nM, indicating strong inhibitory potential compared to other compounds in the same class .
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased activation of caspase enzymes, which are pivotal in the apoptotic process. This suggests that the compound may act as an apoptotic inducer, promoting programmed cell death in cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indole derivatives similar to this compound. For instance:

Study 1: Synthesis and Biological Evaluation

A study published in MDPI reported on a series of indole-based compounds with varying substituents. Among them, derivatives similar to this compound showed enhanced antiproliferative activity against several cancer cell lines, emphasizing the importance of structural modifications for optimizing activity .

Study 2: Multi-Kinase Inhibition

Another research effort highlighted the potential of these compounds as multi-targeted kinase inhibitors. The findings suggested that modifications on the indole ring could enhance binding affinity and selectivity towards various kinases involved in cancer progression .

Q & A

Q. Basic

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • NMR : Assigns chemical shifts for indole protons (e.g., H-3 of indole at δ ~7.1–7.3 ppm) and amide linkages .
  • Elemental analysis : Ensures stoichiometric agreement (±0.5% deviation) .

What solvents and reagents are commonly used in its synthesis?

Q. Basic

  • Solvents : Dry DCM or DMF for moisture-sensitive reactions .
  • Coupling agents : TBTU or HOBt/DCC for amide bond formation .
  • Bases : 2,6-Lutidine to neutralize acidic byproducts .

How can reaction conditions be optimized to enhance yield?

Q. Advanced

  • Temperature control : Maintain 0–5°C during TBTU addition to minimize side reactions .
  • Stoichiometry : Use a 1.5:1 molar ratio of amine to carboxylic acid to drive the reaction to completion .
  • Catalyst screening : Test alternatives to TBTU (e.g., HATU) for improved efficiency .

What computational methods predict electronic and vibrational properties of indole derivatives?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps and electrostatic potential maps to predict reactivity .
  • Vibrational analysis : Correlates FT-IR/Raman spectra with theoretical modes (e.g., B3LYP/6-311++G(d,p) basis sets) .
  • NMR chemical shift prediction : Tools like GIAO (Gauge-Independent Atomic Orbital) validate experimental data .

How to design in vitro assays to evaluate biological activity?

Q. Advanced

  • Target selection : Prioritize receptors with structural homology to indole-binding proteins (e.g., serotonin receptors) .
  • Assay protocols :
    • Calcium flux assays : Measure intracellular Ca²⁺ changes in CHO cells expressing target receptors .
    • Docking studies : Use AutoDock Vina to predict binding affinities with proteins (e.g., vasopressin V1b receptors) .

How to analyze binding affinity and interaction mechanisms?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (KD, kon/koff) .
  • Molecular dynamics simulations : Simulate ligand-receptor interactions over 100+ ns to identify stable binding poses .
  • Mutagenesis studies : Validate critical residues (e.g., Asp³⁸⁰ in V1b receptors) via alanine scanning .

How to resolve contradictions between spectroscopic and crystallographic data?

Q. Advanced

  • Cross-validation : Repeat NMR/X-ray experiments under standardized conditions.
  • Conformational analysis : Use DFT to model alternative conformers that reconcile spectral and crystallographic data .
  • Synchrotron X-ray diffraction : Improves resolution for ambiguous electron density maps .

What strategies mitigate isolation challenges in multi-step synthesis?

Q. Advanced

  • Workup optimization : Sequential washing with 10% NaHCO₃ and brine removes acidic/byproduct impurities .
  • Chromatography : Use flash column chromatography (silica gel, gradient elution) for intermediates .
  • Crystallization screening : Test solvent pairs (e.g., ethanol/water) to isolate pure crystals .

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